Metarrestin

Cancer Metastasis Perinucleolar Compartment Selectivity Index

Standard Pol I inhibitors and cytotoxics fail to dissociate anti-metastatic activity from non-specific cell death, limiting mechanistic interpretation in cancer biology research. Metarrestin (ML246) solves this by disrupting the perinucleolar compartment (PNC)-a subnuclear marker of metastatic competence-via eEF1A2 engagement with a 38.3-fold selectivity window (PNC IC50 = 0.20 µM vs. cytotoxicity IC50 = 7.65 µM in PC3M cells). Key supply and performance advantages include: • >80% oral bioavailability with 32.5-fold intratumor accumulation above in vitro IC50 in desmoplastic KPC models, overcoming poor drug delivery barriers. • Currently in first-in-human Phase 1 trials, with preclinical PK characterized across five species to support translational dose prediction. • Comprehensive SAR data available, providing medicinal chemists a validated benchmark for novel PNC disruptor optimization.

Molecular Formula C31H30N4O
Molecular Weight 474.6 g/mol
CAS No. 1443414-10-5
Cat. No. B1421610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetarrestin
CAS1443414-10-5
Synonyms(trans-4-(7-benzyl-4-imino-5,6-diphenyl-4,7-dihydro-3H-pyrrolo(2,3-d)pyrimidin-3-yl) cyclohexanol
metarrestin
Molecular FormulaC31H30N4O
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESC1CC(CCC1N2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O
InChIInChI=1S/C31H30N4O/c32-30-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)34(20-22-10-4-1-5-11-22)31(28)33-21-35(30)25-16-18-26(36)19-17-25/h1-15,21,25-26,32,36H,16-20H2
InChIKeyWSMXAUJFLWRPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metarrestin: First-in-Class PNC Inhibitor


Metarrestin (ML246) is a first-in-class, orally active pyrrolopyrimidine-derived small molecule that selectively disrupts the perinucleolar compartment (PNC), a subnuclear structure uniquely present in metastatic cancer cells and cancer stem cells [1]. It functions by interacting with the translation elongation factor eEF1A2, leading to nucleolar structural disruption and inhibition of RNA polymerase I (Pol I) transcription [2]. Unlike conventional cytotoxic chemotherapeutics, Metarrestin targets a phenotypic marker of metastatic competence rather than rapidly dividing cells, and is currently undergoing evaluation in a first-in-human Phase 1 clinical trial [3].

Why Metarrestin Is Irreplaceable


Generic substitution with alternative RNA polymerase I inhibitors (e.g., CX-5461) or standard-of-care cytotoxic agents fails to replicate the specific pharmacological profile of Metarrestin for several critical reasons. First, the pyrrolopyrimidine scaffold of Metarrestin was optimized through extensive structure-activity relationship (SAR) campaigns to achieve a wide selectivity window between PNC reduction and cytotoxicity, a property not shared by other Pol I inhibitors or cytotoxic agents [1]. Second, Metarrestin demonstrates uniquely favorable oral pharmacokinetics across multiple species with >80% bioavailability and extensive tissue distribution including high intratumor accumulation in desmoplastic tumor models where drug delivery is notoriously poor [2]. Third, in vivo efficacy in orthotopic metastasis models shows Metarrestin prevents metastatic colonization in liver, lungs, and peritoneum without appreciable toxicity, a therapeutic index that cannot be assumed for other compounds targeting nucleolar function [3].

Metarrestin: Head-to-Head & Cross-Study Evidence


PNC Reduction Selectivity vs. Doxorubicin

In a direct head-to-head comparison within the same assay platform, Metarrestin (analogue 5f) demonstrated a selectivity ratio of 38.3 between PNC reduction (IC50 = 0.20 μM) and cytotoxicity (IC50 = 7.65 μM) in PC3M prostate cancer cells. This contrasts starkly with the standard cytotoxic chemotherapeutic doxorubicin, which exhibited a selectivity ratio of only 0.76 (PNC reduction IC50 = 0.86 μM; cytotoxicity IC50 = 0.66 μM), indicating that doxorubicin reduces PNC prevalence only at concentrations that already produce significant cytotoxicity [1]. Additionally, within the same pyrrolopyrimidine series, the predecessor hit compound 5a showed a selectivity ratio of 5.8 (PNC IC50 = 1.88 μM; cytotoxicity IC50 = 10.86 μM), demonstrating that the SAR optimization leading to Metarrestin substantially widened the therapeutic window [1].

Cancer Metastasis Perinucleolar Compartment Selectivity Index

Oral Bioavailability vs. Intravenous CX-5461

In cross-study comparable pharmacokinetic analyses, Metarrestin demonstrates consistently high oral bioavailability exceeding 80% in all species tested, including mice, rats, dogs, monkeys, and mini-pigs [1]. In mice, a single 3 mg/kg IV dose yielded moderate plasma clearance of 48 mL/min/kg and a large volume of distribution of 17 L/kg, with oral bioavailability >80% [2]. In contrast, the alternative RNA polymerase I inhibitor CX-5461 (pidnarulex) is administered exclusively via intravenous infusion in clinical settings, with no oral formulation available, reflecting fundamentally different ADME properties [3]. Furthermore, Metarrestin exhibits minimal excretion of unchanged parent drug (<5% in dogs, <1% in monkeys in urine; <1% in urine and <2% in bile in rats over 48 hours), indicating that biotransformation is the primary elimination pathway and suggesting low potential for renal or biliary toxicity [1].

Pharmacokinetics Oral Bioavailability Drug Metabolism

Tumor Penetration in Pancreatic Cancer Models

In the KPC genetically engineered mouse model of pancreatic cancer, which recapitulates the dense desmoplastic stroma and poor vascularization characteristic of human pancreatic ductal adenocarcinoma, Metarrestin achieved intratumor drug concentrations substantially exceeding the in vitro potency threshold. At 24 hours following a single 25 mg/kg oral dose, the mean intratumor concentration of Metarrestin was 6.2 μg/g tissue (equivalent to approximately 13 μM), which is 32.5-fold higher than the cell-based IC50 for PNC reduction of 0.4 μM [1]. The mean tissue-to-plasma AUC0-24h ratios for tumor, spleen, and liver following multiple dosing (25 mg/kg/day PO) were 37, 30, and 31, respectively, demonstrating preferential and sustained accumulation in tumor tissue [1]. As a class-level inference, many targeted therapeutics fail to achieve adequate intratumoral concentrations in pancreatic cancer models due to stromal barriers, making this level of tumor penetration a differentiating feature [1].

Tumor Pharmacokinetics Drug Delivery Pancreatic Cancer

Metastasis Prevention in Pancreatic Cancer Model

In an orthotopic pancreatic cancer xenograft model, Metarrestin treatment resulted in complete prevention of metastasis formation in liver, lungs, and peritoneum, with no appreciable toxicity observed [1]. The compound has demonstrated suppression of metastatic development across three distinct mouse models of human cancer and significantly extends survival in a metastatic pancreatic cancer xenograft model [2]. As supporting evidence, Metarrestin scored in the top 10 percent tier of the NCI's Experimental Therapeutics (NExT) program for future preclinical and clinical development, reflecting a favorable efficacy-to-safety profile as assessed by independent expert review [1]. While direct head-to-head comparator data for this specific in vivo endpoint are not available in the primary literature, the combination of metastasis prevention across multiple organs with absence of discernible toxicity distinguishes Metarrestin from many investigational anti-metastatic agents that often show organ-specific efficacy or dose-limiting toxicities.

Anti-metastatic Efficacy In Vivo Models Pancreatic Cancer

eEF1A2 Binding and PNC Disruption

Metarrestin specifically binds to the translation elongation factor eEF1A2 and disrupts PNCs in PC3M-GFP-PTB cells with an IC50 of 0.39 μM . eEF1A2 is a known oncogene that is overexpressed in multiple cancer types, including breast, ovarian, pancreatic, and lung cancers, and is associated with poor survival outcomes [1]. This target engagement mechanism differentiates Metarrestin from CX-5461, which acts as a direct RNA polymerase I inhibitor without reported eEF1A2 interaction, instead inducing nucleolar stress via p53-dependent and p53-independent pathways [2]. As a supporting evidence point, the identification of a specific protein target (eEF1A2) provides a defined molecular mechanism for Metarrestin's anti-metastatic activity, whereas many phenotypic screening-derived anti-metastatic compounds lack a clearly defined molecular target, complicating mechanistic interpretation and biomarker development.

Target Engagement eEF1A2 Mechanism of Action

Metarrestin: Optimal Research Applications


Mechanistic Studies with Selective PNC Disruption

Investigators studying the role of the perinucleolar compartment in metastatic progression should prioritize Metarrestin due to its 38.3-fold selectivity window between PNC reduction (IC50 = 0.20 μM) and cytotoxicity (IC50 = 7.65 μM) in PC3M cells [1]. This selectivity, which is 50-fold greater than that of doxorubicin and 6.6-fold greater than the predecessor hit compound 5a, enables researchers to attribute observed biological effects to PNC disruption rather than non-specific cell death [1]. The compound's defined molecular target, eEF1A2, further supports mechanistic interpretation and biomarker development [2].

In Vivo Metastasis Prevention Studies

For laboratories conducting orthotopic or autochthonous metastasis models, particularly in pancreatic cancer where drug delivery is notoriously challenging, Metarrestin offers demonstrated efficacy with complete prevention of metastasis in liver, lungs, and peritoneum and no appreciable toxicity [3]. The compound achieves intratumor concentrations 32.5-fold above the in vitro IC50 (6.2 μg/g vs. 0.4 μM) at 24 hours post-dose in the stroma-rich KPC model, with a favorable tissue-to-plasma AUC ratio of 37 in tumor tissue following multiple dosing [4]. This PK/PD relationship supports robust target engagement in vivo.

IND-Enabling Preclinical PK/PD and Toxicology

Metarrestin is currently in a first-in-human Phase 1 clinical trial, making it a relevant tool compound for translational research [5]. Its extensive preclinical PK characterization across five species (mouse, rat, dog, monkey, mini-pig) provides a robust foundation for cross-species extrapolation and human dose prediction [6]. The compound's low CYP inhibition potential and favorable ADME properties (aqueous solubility 150 μM at pH 7.4, high PAMPA permeability, moderate Caco-2 efflux ratio) suggest low risk of drug-drug interactions in combination studies [6].

SAR of Pyrrolopyrimidine PNC Disruptors

The comprehensive SAR data available for the pyrrolopyrimidine series, culminating in Metarrestin (analogue 5f), provides medicinal chemists with a valuable reference compound for further optimization [1]. The 9-fold potency improvement achieved by constraining the N-3 alkyl chain as a trans-cyclohexanol moiety (5f: IC50 = 0.20 μM vs. 5a: IC50 = 1.88 μM) demonstrates the importance of conformational constraint in this chemical series [1]. Metarrestin serves as an ideal benchmark for evaluating novel PNC disruptors in both in vitro and in vivo assays.

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